Cepham

Description

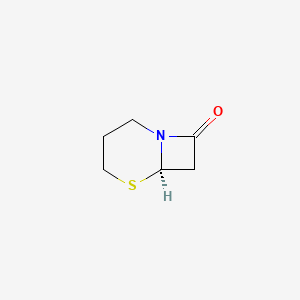

Structure

3D Structure

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

(6R)-5-thia-1-azabicyclo[4.2.0]octan-8-one |

InChI |

InChI=1S/C6H9NOS/c8-5-4-6-7(5)2-1-3-9-6/h6H,1-4H2/t6-/m1/s1 |

InChI Key |

QHTOIDKCEPKVCM-ZCFIWIBFSA-N |

SMILES |

C1CN2C(CC2=O)SC1 |

Isomeric SMILES |

C1CN2[C@@H](CC2=O)SC1 |

Canonical SMILES |

C1CN2C(CC2=O)SC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of the Cepham Core Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key synthetic strategies employed to construct the cepham core, the fundamental bicyclic framework of cephalosporin antibiotics. It details both the seminal total synthesis approaches and the more commercially viable semi-synthetic routes derived from penicillin precursors. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols, collated quantitative data, and visual representations of synthetic pathways.

Introduction to the this compound Core

The this compound core is a bicyclic heterocyclic system consisting of a β-lactam ring fused to a six-membered dihydrothiazine ring. This structure is the essential pharmacophore of all cephalosporin antibiotics, which exert their antibacterial effect by inhibiting bacterial cell wall synthesis.[1] The strategic synthesis of this core and its subsequent derivatization have been pivotal in the development of a vast arsenal of potent and broad-spectrum antibacterial agents.

Total Synthesis of the this compound Core: The Woodward Approach

The first total synthesis of a cephalosporin, specifically Cephalosporin C, was a landmark achievement by R.B. Woodward and his team.[2][3] This monumental work laid the foundation for the chemical understanding of this class of antibiotics and remains a classic example of complex natural product synthesis. The synthesis is a multi-step process that involves the careful construction of the bicyclic system from acyclic precursors.

Key Stages of the Woodward Synthesis

The synthesis can be conceptually divided into three major parts:

-

Construction of the β-Lactam Ring: Starting from L-cysteine, the β-lactam ring is formed through a series of transformations including protection of functional groups, introduction of a nitrogen source, and cyclization.[2][4]

-

Formation of the Dihydrothiazine Ring Precursor: A separate synthetic sequence is employed to build the fragment that will ultimately form the six-membered ring.

-

Annulation and Final Modifications: The two fragments are then coupled, and a series of reactions are performed to close the dihydrothiazine ring and install the necessary functional groups to yield the final cephalosporin.[2]

Experimental Protocols for Key Steps in the Woodward Synthesis

The following are representative, detailed protocols for crucial steps in the Woodward synthesis of Cephalosporin C, compiled from various sources.[4][5][6]

Protocol 1: Formation of the β-Lactam Intermediate

-

Protection of L-cysteine: L-cysteine is treated with acetone in the presence of an acid catalyst to form the corresponding thiazolidine derivative, protecting both the amine and thiol groups. The carboxylic acid is then esterified, for example, with diazomethane.

-

Introduction of the Nitrogen Atom: The protected cysteine derivative is reacted with a nitrogen-containing electrophile to introduce the second nitrogen atom required for the β-lactam ring.

-

Cyclization to the β-Lactam: The resulting amino ester is then cyclized using a suitable reagent, such as triisobutylaluminium, to form the four-membered β-lactam ring with the desired cis-stereochemistry.[5]

Protocol 2: Dihydrothiazine Ring Formation

-

Michael Addition: The β-lactam intermediate is reacted with a Michael acceptor that contains the remaining carbon atoms for the dihydrothiazine ring.

-

Deprotection and Cyclization: The protecting groups on the sulfur and nitrogen atoms are removed, which is followed by an acid-mediated cyclization to form the this compound core structure.[2]

Quantitative Data for Woodward Synthesis Intermediates

The following table summarizes key quantitative data for representative intermediates in the Woodward synthesis of Cephalosporin C.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) |

| Protected L-cysteine methyl ester | C₇H₁₃NO₂S | 175.25 | Specific data not readily available in summarized form. | Specific data not readily available in summarized form. |

| β-Lactam intermediate | C₁₀H₁₄N₂O₄S | 274.30 | Specific data not readily available in summarized form. | Specific data not readily available in summarized form. |

| Cephalosporin C | C₁₆H₂₁N₃O₈S | 415.42 | Complex multiplets, refer to specialized literature. | Characteristic signals for β-lactam and dihydrothiazine rings.[7] |

Note: Detailed spectroscopic data for many of the intermediates in the original Woodward synthesis are not extensively reported in readily accessible modern formats. Researchers are encouraged to consult the primary literature for more specific information.

Synthetic Pathway for Woodward's Total Synthesis of Cephalosporin C

Caption: Key stages in the total synthesis of Cephalosporin C as pioneered by R.B. Woodward.

Semi-Synthetic Approaches to the this compound Core

Due to the complexity and low overall yield of the total synthesis, semi-synthetic methods starting from readily available penicillin precursors are the preferred industrial routes to the this compound core.[8] These methods primarily involve the chemical or enzymatic modification of the penicillin structure to expand the five-membered thiazolidine ring into the six-membered dihydrothiazine ring of the this compound nucleus.

Ring Expansion of Penicillin Sulfoxides (Morin Rearrangement)

A cornerstone of semi-synthetic cephalosporin chemistry is the Morin rearrangement, which involves the acid-catalyzed rearrangement of a penicillin sulfoxide to a deacetoxycephalosporin.[9][10]

Protocol 3: A General Procedure for the Morin Rearrangement

-

Oxidation of Penicillin: A penicillin ester (e.g., penicillin G methyl ester) is oxidized to the corresponding sulfoxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[11]

-

Ring Expansion: The penicillin sulfoxide is dissolved in an inert solvent (e.g., dimethylformamide or acetic anhydride) and treated with a strong acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) at elevated temperatures.[9]

-

Work-up and Purification: The reaction mixture is quenched, and the product, a deacetoxycephalosporin, is extracted and purified by crystallization or chromatography.

Enzymatic Synthesis of this compound Precursors

Enzymatic methods offer a greener and more efficient alternative to chemical synthesis for key cephalosporin intermediates like 7-aminocephalosporanic acid (7-ACA) and 7-aminodeacetoxycephalosporanic acid (7-ADCA).[12][13][14]

Protocol 4: Two-Step Enzymatic Synthesis of 7-ACA from Cephalosporin C

-

Deamination: Cephalosporin C is treated with D-amino acid oxidase (DAO) to convert the D-α-aminoadipyl side chain to α-ketoadipyl-7-ACA. This intermediate spontaneously decarboxylates to glutaryl-7-ACA.[14]

-

Deacylation: The glutaryl-7-ACA is then treated with glutaryl-7-ACA acylase (GLA) to cleave the glutaryl side chain, yielding 7-ACA.[12][14]

-

Purification: 7-ACA is typically purified by crystallization at its isoelectric point (pH 3.5-4.5).[13][15]

Protocol 5: Enzymatic Synthesis of 7-ADCA from Penicillin G

-

Ring Expansion: Penicillin G is converted to deacetoxycephalosporin G (DAOG) using the enzyme deacetoxycephalosporin C synthase (DAOCS), also known as expandase.[16][17]

-

Deacylation: The phenylacetyl side chain of DAOG is removed using penicillin G acylase (PGA) to give 7-ADCA.[18][19]

Quantitative Data for Semi-Synthetic Intermediates

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) | Yield (%) |

| Penicillin G Sulfoxide | C₁₆H₁₈N₂O₅S | 350.39 | Varies with ester group. | Varies with ester group. | >90 (Oxidation) |

| Deacetoxycephalosporin G | C₁₆H₁₈N₂O₄S | 334.39 | Specific data not readily available in summarized form. | Specific data not readily available in summarized form. | Variable |

| 7-ACA | C₁₀H₁₂N₂O₅S | 272.28 | Specific data not readily available in summarized form. | Specific data not readily available in summarized form. | ~85 (Enzymatic)[14] |

| 7-ADCA | C₈H₁₀N₂O₃S | 214.24 | Specific data not readily available in summarized form. | Specific data not readily available in summarized form. | High (Enzymatic) |

Workflow for Semi-Synthetic this compound Core Synthesis

Caption: Major semi-synthetic routes to key this compound core intermediates, 7-ADCA and 7-ACA.

Mechanism of Action of Cephalosporins

Cephalosporins, and β-lactam antibiotics in general, inhibit the growth of bacteria by interfering with the synthesis of the bacterial cell wall.[1] Specifically, they target penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

Caption: Mechanism of action of cephalosporins via inhibition of penicillin-binding proteins (PBPs).

Conclusion

The synthesis of the this compound core remains a significant area of research and development in the pharmaceutical industry. While Woodward's total synthesis was a monumental academic achievement, the efficiency and cost-effectiveness of semi-synthetic routes, particularly those employing enzymatic transformations, have made the large-scale production of cephalosporin antibiotics a reality. The ongoing development of novel synthetic methodologies and biocatalysts continues to improve the sustainability and accessibility of these life-saving drugs. This guide has provided a detailed overview of the key synthetic strategies, offering valuable protocols and data for professionals in the field.

References

- 1. Modified Deacetylcephalosporin C Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jetir.org [jetir.org]

- 5. m.youtube.com [m.youtube.com]

- 6. synarchive.com [synarchive.com]

- 7. 13C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Morin Rearrangement | CoLab [colab.ws]

- 11. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 14. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN1085904A - The process for purification of 7-amino-cephalosporanic acid - Google Patents [patents.google.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Core Mechanism of Action of Cepham Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepham derivatives, a cornerstone of the β-lactam class of antibiotics, continue to be a focal point in the fight against bacterial infections. Their primary mechanism of action involves the targeted inhibition of bacterial cell wall synthesis, a process essential for microbial viability. This technical guide provides a comprehensive exploration of the molecular interactions, kinetic parameters, and downstream cellular consequences of this compound derivative activity. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the discovery and development of novel antibacterial agents. This document will delve into the intricacies of their interaction with penicillin-binding proteins (PBPs), the primary mechanism of bacterial resistance via β-lactamases, and the experimental methodologies used to quantify these interactions.

Introduction

The bactericidal activity of this compound derivatives is contingent upon their ability to disrupt the structural integrity of the bacterial cell wall. This is achieved through the acylation and subsequent inactivation of penicillin-binding proteins (PBPs), a group of transpeptidases responsible for the final steps of peptidoglycan synthesis.[1][2] The structural hallmark of this compound derivatives, the β-lactam ring, is a strained cyclic amide that mimics the D-alanyl-D-alanine moiety of the natural PBP substrate.[3] This molecular mimicry facilitates the nucleophilic attack by a serine residue within the active site of the PBP, leading to the formation of a stable, covalent acyl-enzyme intermediate.[4] This irreversible inhibition of PBP function prevents the cross-linking of peptidoglycan chains, thereby compromising the cell wall's structural integrity and ultimately leading to cell lysis and death.[5][6]

The Primary Target: Penicillin-Binding Proteins (PBPs)

Bacteria possess multiple PBPs, each with specific roles in cell wall maintenance, elongation, and septation.[7] The affinity of a particular this compound derivative for different PBPs dictates its spectrum of antibacterial activity.[8] For instance, preferential binding to PBP3 in Gram-negative bacteria often results in the formation of filamentous cells, as this PBP is crucial for cell division.[9]

Quantitative Analysis of PBP Binding Affinity

The binding affinity of this compound derivatives to PBPs is a critical determinant of their potency. This is typically quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP.[8] Lower IC50 values are indicative of higher binding affinity.

Table 1: IC50 Values (µg/mL) of Representative Cephalosporins against PBPs of S. aureus and S. pneumoniae

| Cephalosporin | Organism | PBP1 | PBP2 | PBP2a (MRSA) | PBP2x (S. pneumoniae) | PBP3 | Reference |

| Ceftaroline | S. aureus (MRSA) | ≤1 | ≤1 | ≤1 | - | ≤1 | [10] |

| Ceftriaxone | S. pneumoniae | - | - | - | >64 | - | [10] |

| Cefotaxime | S. pneumoniae | - | - | - | >64 | - | [10] |

Note: Data for different strains and experimental conditions may vary. A '-' indicates that specific data was not available in the cited sources.

Mechanism of Action: A Signaling Pathway Perspective

The interaction of a this compound derivative with its target PBP initiates a cascade of events culminating in bacterial cell death. This can be visualized as a signaling pathway.

Caption: Signaling pathway of this compound derivative-mediated bacterial cell death.

Bacterial Resistance to this compound Derivatives

The clinical efficacy of this compound derivatives is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance include:

-

Production of β-Lactamases: These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[6] This is the most prevalent mechanism of resistance in Gram-negative bacteria.[11]

-

Alteration of Target PBPs: Mutations in the genes encoding PBPs can lead to reduced binding affinity of the this compound derivative, thereby diminishing its inhibitory effect.[12] This is a common resistance mechanism in Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[5]

-

Reduced Permeability: Changes in the porin channels of the outer membrane of Gram-negative bacteria can restrict the entry of this compound derivatives into the periplasmic space where the PBPs are located.[12]

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound derivatives out of the cell, preventing them from reaching their PBP targets.[13]

Quantitative Assessment of Antibacterial Activity

The in vitro activity of this compound derivatives is most commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[14]

Table 2: Representative MIC Values (µg/mL) for Cefazolin and Cephalexin

| Organism | Antibiotic | MIC₅₀ | MIC₉₀ | Reference |

| Escherichia coli | Cefazolin | 2 | 8 | [15] |

| Escherichia coli | Cephalexin | 8 | >32 | [15] |

| Klebsiella pneumoniae | Cefazolin | 2 | 4 | [15] |

| Proteus mirabilis | Cefazolin | 4 | 8 | [15] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[16][17]

Caption: Experimental workflow for MIC determination by broth microdilution.

Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the this compound derivative and perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[16]

-

Inoculum Preparation: Culture the test bacterium on an appropriate agar medium. Prepare a suspension of the bacteria in a sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[17] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

-

Reading and Interpretation: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the this compound derivative at which there is no visible growth.[15]

Competitive PBP Binding Assay

This assay is used to determine the IC50 of a this compound derivative for specific PBPs.[8]

Caption: Experimental workflow for the competitive PBP binding assay.

Methodology:

-

Preparation of Bacterial Membranes: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells, lyse them, and isolate the cell membrane fraction containing the PBPs by ultracentrifugation.

-

Competitive Binding: Pre-incubate the isolated membranes with varying concentrations of the test this compound derivative.

-

Fluorescent Labeling: Add a fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin™ FL, to the mixture. This will bind to any PBPs that have not been inhibited by the test antibiotic.[8]

-

SDS-PAGE and Visualization: Stop the reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorescence imager.[10]

-

Quantification and IC50 Determination: Quantify the fluorescence intensity of the PBP bands at each concentration of the test antibiotic. The IC50 is the concentration of the this compound derivative that reduces the fluorescence signal by 50% compared to the control (no test antibiotic).[10]

Downstream Effects: The Role of Autolysins

While the primary mechanism of action is the inhibition of peptidoglycan synthesis, the ultimate bactericidal effect of this compound derivatives is often mediated by the deregulation of bacterial autolysins.[18][19] Autolysins are endogenous enzymes that degrade peptidoglycan and are involved in processes such as cell wall turnover, separation, and motility. The inhibition of peptidoglycan synthesis by this compound derivatives is thought to create a metabolic imbalance that leads to the uncontrolled activation of autolysins, resulting in the degradation of the existing cell wall and subsequent cell lysis.[20][21]

Conclusion

The mechanism of action of this compound derivatives is a well-defined process centered on the covalent inactivation of penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis. The effectiveness of these agents is, however, challenged by evolving bacterial resistance mechanisms. A thorough understanding of the molecular interactions, kinetics, and cellular consequences of this compound derivative activity, as detailed in this guide, is paramount for the rational design and development of new and more effective antibacterial therapies. The provided experimental protocols offer a framework for the continued investigation and characterization of these vital therapeutic agents.

References

- 1. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Structures of Bifunctional Penicillin-Binding Protein 4 from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmj.com [bmj.com]

- 12. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evidence for Participation of Autolysins in Bactericidal Action of Oxacillin on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Penicillin - Wikipedia [en.wikipedia.org]

- 21. Autolysis Control Hypotheses for Tolerance to Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Activity of Cepham Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cepham scaffold, a core structural component of cephalosporin antibiotics, continues to be a fertile ground for the development of new antibacterial agents. This guide provides an in-depth overview of the in vitro antibacterial activity of various this compound compounds, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Core Concepts in Antibacterial Activity

This compound compounds, like other β-lactam antibiotics, exert their antibacterial effect by interfering with the synthesis of the bacterial cell wall. Specifically, they inhibit the action of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1] This inhibition leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.

The antibacterial spectrum of this compound derivatives can be broad, encompassing both Gram-positive and Gram-negative bacteria.[2][3] Modifications to the core this compound structure, particularly at the C7 and C3 positions, have been extensively explored to enhance activity against resistant strains, improve pharmacokinetic properties, and broaden the spectrum of activity.[4][5] For instance, the introduction of a (Z)-2-(2-aminothiazole-4-yl)-2-methoxyiminoacetamido side chain at C7 is a common strategy to confer potent activity against many Gram-negative bacteria.[3][4] Similarly, the nature of the substituent at the C3 position can influence β-lactamase stability and cell penetration.[4]

Quantitative Assessment of Antibacterial Activity

The in vitro potency of this compound compounds is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined conditions. The following tables summarize the MIC values for several this compound derivatives against a panel of clinically relevant bacterial strains.

| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |

| Cephalexin | - | - | - | - | - | - | [6] |

| Cephazolin | - | - | - | - | - | - | [6] |

| Compound 5c | More active than Cephalexin & Cephazolin | - | - | - | - | - | [6] |

| Compound 5d | More active than Cephalexin & Cephazolin | - | - | - | - | - | [6] |

| KP-736 | Less active than reference compounds | - | - | Significantly more active than reference compounds | Significantly more active than reference compounds | Significantly more active than reference compounds | [7] |

| Cefteram (CFTM) | Excellent activity (MIC50 ≤0.05 - 0.2 µg/mL) | - | Good activity (MIC50 0.5 µg/mL for PRSP) | Potent activity (MIC50 0.2 - 0.78 µg/mL) | Potent activity (MIC50 ≤0.05 - 0.1 µg/mL) | - | [8] |

| FK 027 | Less active than reference drugs | - | Similar to cefaclor | More active than reference drugs | More active than reference drugs | - | [9][10] |

| Compound 2d | 0.5 µg/mL | 2-4 µg/mL | - | - | - | - | [11] |

| Compounds 7, 8, 9 | - | - | - | Broad spectrum activity (MIC 0.097 - 0.391 µg/mL) | Broad spectrum activity (MIC 0.097 - 0.391 µg/mL) | - | [2] |

Note: "-" indicates that specific data was not provided in the cited sources. Reference compounds in some studies included ceftazidime, cefotaxime, cefpirome, cefaclor, cephalexin, and amoxicillin.[7][9][10]

Experimental Protocols

Standardized methods are crucial for the accurate determination of in vitro antibacterial activity. The following are detailed protocols for common assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the test this compound compound

-

Sterile pipette tips and multichannel pipettor

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 fresh colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

-

Serial Dilution: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.[12] Add 200 µL of the this compound compound stock solution to well 1.[12] Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10.[12] Discard the final 100 µL from well 10.

-

Inoculation: Add 10 µL of the diluted bacterial suspension to wells 1 through 11. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).[12]

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[12]

-

Reading Results: The MIC is the lowest concentration of the this compound compound at which there is no visible growth.

Disk Diffusion (Kirby-Bauer) Test

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Paper disks impregnated with a known concentration of the test this compound compound

-

Forceps

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.[13]

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension and remove excess liquid.[12] Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.[12]

-

Disk Application: Aseptically apply the antibiotic-impregnated disks to the surface of the agar.[12] Gently press the disks to ensure complete contact.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established breakpoint criteria.[13]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action of this compound Compounds

References

- 1. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SYNTHESIS AND IN VITRO ANTIBACTERIAL ACTIVITY OF SOME NOVEL CEPHEM ANTIBIOTICS Research Article | Semantic Scholar [semanticscholar.org]

- 3. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The chemistry and structure-activity relationships of C3-quaternary ammonium cephem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial evaluation of some cephem derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. [In vitro antibacterial activities of cefteram and other beta-lactam agents against recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo antibacterial properties of FK 027, a new orally active cephem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and antibacterial evaluation of low toxicity amphiphilic-cephalosporin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. apec.org [apec.org]

An In-depth Technical Guide to the Cepham Nucleus: Core Chemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the cepham nucleus, the foundational saturated bicyclic scaffold of cephalosporin antibiotics. While its unsaturated counterpart, the cephem nucleus, is the core of active cephalosporins, a thorough understanding of the this compound structure is critical for the rational design of novel β-lactam antibiotics and for comprehending their stability and reactivity. This document details the chemical and physical properties of the this compound nucleus, outlines key synthetic pathways, and provides illustrative experimental protocols.

Structural and Chemical Fundamentals

The this compound nucleus is a bicyclic heterocyclic organic compound. Its systematic IUPAC name is (6R)-5-thia-1-azabicyclo[4.2.0]octan-8-one .[1][2] The structure consists of a four-membered β-lactam ring fused to a six-membered tetrahydrothiazine ring.[3] This saturated core distinguishes it from the cephem nucleus, which contains a double bond in the six-membered ring and is the central feature of cephalosporin antibiotics.[4][5]

The presence of the strained β-lactam ring fused to the tetrahydrothiazine ring dictates the chemical reactivity of the this compound nucleus. The reactivity of the β-lactam's carbonyl group is enhanced by the ring strain, making it susceptible to nucleophilic attack, which is the basis for the antibacterial activity of cephalosporins.[6] However, the saturated nature of the this compound nucleus generally imparts greater stability compared to the cephem nucleus, where the double bond influences the electronic properties and conformation of the ring system.

Comparative Physicochemical Properties

Quantitative data for the unsubstituted this compound nucleus is primarily derived from computational models, while experimental data is more readily available for its unsaturated analog, the cephem nucleus, within cephalosporin structures. The following table summarizes key computed properties for the this compound nucleus and provides a comparison with the related penam nucleus.

| Property | This compound Nucleus (Computed) | Penam Nucleus (Comparative) | Reference |

| Molecular Formula | C₆H₉NOS | C₅H₇NOS | [2] |

| Molecular Weight | 143.21 g/mol | 129.19 g/mol | [2] |

| IUPAC Name | (6R)-5-thia-1-azabicyclo[4.2.0]octan-8-one | 4-thia-1-azabicyclo[3.2.0]heptan-7-one | [1][2] |

| Topological Polar Surface Area | 45.6 Ų | 45.6 Ų | [2] |

| XLogP3 | 0.4 | -0.3 | [2] |

| Ring Strain | Moderate | High | [6] |

Synthesis of the this compound Nucleus

The synthesis of the this compound nucleus is a significant challenge in organic chemistry and has been the subject of extensive research. The construction of the strained bicyclic system requires carefully planned synthetic strategies. A common approach involves the creation of the β-lactam ring followed by the annulation of the six-membered sulfur-containing ring.

A generalized synthetic pathway can be conceptualized starting from L-cysteine, which provides the sulfur atom and one of the chiral centers.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the this compound nucleus are often proprietary or published for specific derivatives. The following sections provide illustrative methodologies based on established chemical principles for β-lactam synthesis and characterization.

General Protocol for this compound Core Synthesis

This protocol is a conceptual outline based on synthetic strategies for related β-lactam compounds.

-

Protection of L-Cysteine : The amino, carboxyl, and thiol groups of L-cysteine are protected to prevent unwanted side reactions. For example, the amino group can be protected with a Boc group, the carboxyl group as a methyl ester, and the thiol with a trityl group.

-

β-Lactam Ring Formation : The protected cysteine derivative is reacted with a suitable agent to form the four-membered azetidinone ring. This is often achieved through a [2+2] cycloaddition reaction.

-

Thiazine Ring Annulation : The substituents on the azetidinone ring are modified to facilitate an intramolecular cyclization to form the six-membered tetrahydrothiazine ring.

-

Deprotection : The protecting groups are removed under appropriate conditions to yield the this compound nucleus.

Spectroscopic Characterization

The structure of the this compound nucleus and its derivatives is confirmed using a variety of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule. The chemical shifts and coupling constants of the protons on the bicyclic ring system are characteristic of the this compound structure.

-

Infrared (IR) Spectroscopy : A strong absorption band in the region of 1760-1780 cm⁻¹ is a key indicator of the carbonyl group within the strained β-lactam ring.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular formula of the synthesized compound.

X-ray Crystallography

Reactivity and Stability

The chemical properties of the this compound nucleus are dominated by the reactivity of the β-lactam ring.

Hydrolysis

The β-lactam ring of the this compound nucleus is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the four-membered ring. The rate of hydrolysis is influenced by the substituents on the bicyclic system. Enzymatic hydrolysis by β-lactamases is a primary mechanism of bacterial resistance to β-lactam antibiotics. The hydrolysis of the β-lactam bond in cephalosporins is often accompanied by the expulsion of the substituent at the C-3 position.[7][8]

References

- 1. goldbook.iupac.org [goldbook.iupac.org]

- 2. This compound | C6H9NOS | CID 9548841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cephem - Wikipedia [en.wikipedia.org]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correlation between hydrolysis of the -lactam bond of the cephalosporin nucleus and expulsion of the 3-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Correlation Between Hydrolysis of the β-Lactam Bond of the Cephalosporin Nucleus and Expulsion of the 3-Substituent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cepham and its Analogues

For Researchers, Scientists, and Drug Development Professionals

The cepham core, a bicyclic structure containing a β-lactam ring fused to a dihydrothiazine ring, forms the foundational scaffold of cephalosporin antibiotics. This technical guide provides a comprehensive overview of the key synthetic strategies employed in the preparation of the this compound nucleus and its diverse analogues. Detailed experimental protocols for pivotal reactions, quantitative data, and visual representations of synthetic pathways are presented to facilitate a deeper understanding and practical application in research and drug development.

Core Synthetic Strategies

The synthesis of the this compound framework and its derivatives primarily revolves around two key strategies: the formation of the characteristic β-lactam ring and the construction or modification of the fused six-membered dihydrothiazine ring.

β-Lactam Ring Formation: The Staudinger Cycloaddition

The Staudinger [2+2] cycloaddition is a cornerstone in β-lactam chemistry. It involves the reaction of a ketene with an imine to yield a β-lactam. The stereochemical outcome of this reaction is a critical aspect, influencing the biological activity of the final compound.

A general representation of the Staudinger cycloaddition is as follows:

Caption: Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

Dihydrothiazine Ring Construction: Ring Expansion of Penicillins

A prevalent and historically significant method for constructing the cephem nucleus is the ring expansion of a penicillin derivative. This transformation typically involves the oxidation of the penicillin sulfur atom to a sulfoxide, followed by a thermal or acid-catalyzed rearrangement. This process converts the five-membered thiazolidine ring of penicillin into the six-membered dihydrothiazine ring of the cephem.

The general workflow for this ring expansion is outlined below:

Caption: Ring Expansion of Penicillin to this compound

Key Intermediate: 7-Aminocephalosporanic Acid (7-ACA)

A pivotal intermediate in the semi-synthetic production of a vast array of cephalosporin antibiotics is 7-aminocephalosporanic acid (7-ACA). 7-ACA provides a versatile scaffold for the introduction of various acyl side chains at the C-7 position and modifications at the C-3 position, allowing for the fine-tuning of antibacterial activity and pharmacokinetic properties.

The general structure of 7-ACA and its potential for modification are depicted below:

Caption: Functionalization of the 7-ACA Core

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated quantitative data for the synthesis of the this compound core and representative analogues.

Synthesis of the this compound Core via Ring Expansion of Penicillin G

This protocol outlines the conversion of Penicillin G to a this compound derivative.

Table 1: Reaction Parameters for this compound Core Synthesis

| Step | Reaction | Reagents and Conditions | Time | Temperature | Yield |

| 1 | Oxidation | Penicillin G potassium salt, peracetic acid | 3 h | 0 °C | - |

| 2 | Dehydration and Ring Expansion | Penicillin G sulfoxide, pyridine-HBr | 1 h | 60-70 °C (reflux) | - |

| 3 | Crystallization | - | - | 0-5 °C | - |

Experimental Protocol:

-

Oxidation of Penicillin G: To a solution of Penicillin G potassium salt, 40% peracetic acid (5.115 mol equivalent) is added dropwise over 3 hours while maintaining the temperature at 0°C and the pH at 3.6. The completion of the reaction is monitored using an iodide paper test.

-

Crystallization of Penicillin G Sulfoxide: The pH of the reaction mixture is adjusted to 1.6 with 10% sulfuric acid at 0-5°C to induce crystallization of the penicillin G sulfoxide.

-

Dehydration and Ring Expansion: The isolated penicillin G sulfoxide is suspended in toluene (1.88 mol equivalent) and heated to 50-60°C. BSU (1.5 mol equivalent) and pyridine-HBr (0.4 mol equivalent) are added, and the mixture is refluxed for 1 hour at 70-80°C to effect the ring expansion to Cephalosporin G.

-

Crystallization of Cephalosporin G: The reaction mixture is cooled to 0-5°C and the pH is adjusted to 2 to crystallize the final product.

Synthesis of this compound Analogues

The versatile this compound scaffold allows for extensive functionalization at various positions, leading to a wide range of analogues with tailored properties.

The amino group at the C-7 position of 7-ACA is readily acylated to introduce diverse side chains, a key strategy in the development of new cephalosporin antibiotics.

Table 2: Synthesis of 7-Phenylacetylamino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE) [1]

| Step | Reaction | Reagents and Conditions | Time | Temperature | Yield |

| 1 | Esterification | Penicillin G potassium salt, 4-methoxybenzyl chloride | - | - | - |

| 2 | Oxidation | Peracetic acid | - | - | - |

| 3 | Ring Opening | 2-mercaptobenzothiazole, phenylsulfinic acid | - | - | - |

| 4 | Chlorination | Chlorine gas | - | - | - |

| 5 | Ring Closure | Ammonia gas | 1 h | -10 to -15 °C | 70.5% |

Experimental Protocol (Final Ring Closure Step): [1]

The chlorinated intermediate is dissolved in 240 mL of DMF and cooled to below -10°C. Ammonia gas is bubbled through the solution. After the addition is complete, the reaction is stirred at -10 to -15°C for 1 hour. The temperature is then raised to 0°C, and activated carbon is added. After 30 minutes, the carbon is filtered off. The mother liquor is added dropwise to 120 mL of purified water with stirring to precipitate the white crystalline product. The mixture is kept for 2 hours and then filtered. The solid is vacuum-dried for 6 hours to yield 13.3 g of GCLE crystals (Purity: 96.2% by HPLC, Yield: 70.5%).[1]

Modifications at the C-3 position of the this compound nucleus significantly impact the antibacterial spectrum and pharmacokinetic profile of cephalosporins.

Table 3: Synthesis of 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) [2]

| Step | Reaction | Reagents and Conditions | Time | Temperature | Yield |

| 1 | Bromination | ENM compound, bromine, morpholine in methylene dichloride | 30 min | -30 to -20 °C | - |

| 2 | Cyclization | Sulfuric acid, methanol, tri-n-octyl methyl ammonium chloride | 10-15 h | 10-30 °C | - |

| 3 | Chlorination | Compound from step 2, PCl₃ in DMF | 2-4 h | 10-30 °C | - |

| 4 | Deprotection | PCl₅, pyridine in methylene dichloride, then alcoholysis | 3-5 h | -10 to 0 °C | 92.7% (overall) |

Experimental Protocol (Illustrative Steps): [2]

-

Bromination: To a solution of the ENM starting material (40 mmol) and morpholine (44 mmol) in 150 mL of methylene dichloride at -20°C, bromine (40 mmol) is added dropwise over 30 minutes. The reaction is stirred for an additional 30 minutes at -20°C.[2]

-

Cyclization: To the solution from the previous step, 32 mL of 8.5% aqueous sulfuric acid is added to adjust the pH to approximately 0.7. Methanol (160 mL) and tri-n-octyl methyl ammonium chloride (1.0 g) are then added, and the reaction is stirred at 15°C for 12 hours.[2]

-

Chlorination: The intermediate from the cyclization step is reacted with PCl₃ (1.2-1.5 molar equivalents) in DMF at 10-30°C for 2-4 hours.[2]

-

Deprotection: The chlorinated compound is treated with phosphorus pentachloride (1.5-3 molar equivalents) in the presence of pyridine in methylene dichloride for 3-5 hours. This is followed by alcoholysis in a mixture of alcohol and ketone at -10 to 0°C for 3-5 hours to remove the protecting groups and yield 7-ACCA.[2]

This guide provides a foundational understanding of the key synthetic methodologies for this compound and its analogues. The detailed protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel β-lactam antibiotics. Further exploration of the extensive literature is encouraged for more specialized synthetic transformations and the development of next-generation cephalosporins.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Cepham Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of cepham derivatives, the core scaffold of cephalosporin antibiotics. Understanding these relationships is critical for the rational design of new agents with improved potency, expanded antibacterial spectra, and enhanced resistance to bacterial β-lactamases.

Introduction to this compound Derivatives

Cephalosporins are a cornerstone class of β-lactam antibiotics, widely used for treating a variety of bacterial infections.[1] Their bactericidal activity stems from a common structural feature: the this compound nucleus, which consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring.[2] Semi-synthetic cephalosporins are derived by chemically modifying the side chains at positions C-3 and C-7 of the 7-aminocephalosporanic acid (7-ACA) core.[2] These modifications are pivotal as they modulate the antibacterial spectrum, pharmacokinetic properties, and stability against bacterial resistance mechanisms.

Mechanism of Action and Bacterial Resistance

Mechanism of Action: Cephalosporins exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[3] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[3] By mimicking the D-Ala-D-Ala substrate of the PBP, the strained β-lactam ring of the cephalosporin opens and forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting cell wall construction, which ultimately leads to cell lysis.[1][3]

Bacterial Resistance: The clinical efficacy of cephalosporins is continually challenged by the emergence of bacterial resistance. The primary mechanisms include:

-

β-Lactamase Production: This is the most common resistance mechanism, involving bacterial enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[4][5]

-

Alteration of Target PBPs: Modifications to the structure of PBPs can reduce their binding affinity for β-lactam antibiotics, rendering the drugs less effective.[1][6]

-

Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane porin channels can restrict the entry of cephalosporins into the cell.[2]

Core Structure-Activity Relationships

The biological properties of this compound derivatives are primarily dictated by the nature of the substituents at the C-7 and C-3 positions.

C-7 Acylamino Side Chain (R1)

Modifications at the C-7 position primarily influence the antibacterial spectrum and stability against β-lactamases.

-

Antibacterial Spectrum: The introduction of an aminothiazole ring, often combined with a methoxyimino or a similar oxyimino group, is a key feature in second, third, and fourth-generation cephalosporins. This combination significantly enhances activity against Gram-negative bacteria and provides resistance to many β-lactamases.[7][8]

-

β-Lactamase Stability: The steric bulk provided by the syn-oxyimino group protects the β-lactam ring from hydrolysis by many β-lactamase enzymes.[9]

-

Gram-Positive vs. Gram-Negative Activity: Increasing the lipophilicity of the C-7 acyl side chain generally enhances activity against Gram-positive bacteria but reduces activity against Gram-negative organisms. Conversely, the presence of polar substituents tends to increase Gram-negative activity.

C-3 Side Chain (R2)

The substituent at the C-3 position is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Metabolic Stability: The original acetoxymethyl group of cephalosporin C is metabolically labile. Modifications at this position can create more stable compounds. For instance, replacement of the acetoxy group with groups like methyl or chloro has resulted in orally active compounds.

-

Leaving Group Ability: The C-3 substituent functions as a leaving group following the acylation of the PBP by the β-lactam ring. A good leaving group can enhance antibacterial activity. Quaternary ammonium groups, for example, not only improve cell penetration and pharmacokinetic properties but also contribute to β-lactamase stability.

-

Spectrum of Activity: The introduction of charged or heterocyclic groups, such as pyridinium or other aromatic thiols, can enhance activity against Gram-negative bacteria, including Pseudomonas aeruginosa.

Data Presentation: Quantitative SAR

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative cephalosporins, illustrating the impact of C-3 and C-7 modifications. Lower MIC values indicate greater potency.

Table 1: SAR of Cephalosporins Against Staphylococcus aureus (Gram-Positive)

| Cephalosporin | C-7 Side Chain (R1) | C-3 Side Chain (R2) | Representative MIC (µg/mL) |

| Cephalexin | Phenylglycyl | -CH₃ | 2-16[10] |

| Cefuroxime | Furyl(methoxyimino)acetyl | -OCONH₂ | 0.5-2[10] |

| Cefpodoxime | Aminothiazolyl(methoxyimino)acetyl | -CH₂-O-CH(CH₃)₂ | 2-8[10] |

| Ceftaroline | Aminothiazolyl(N-thiazolyl)acetamido | -S-pyridinium | ≤1.0 |

Table 2: SAR of Cephalosporins Against Escherichia coli (Gram-Negative)

| Cephalosporin | C-7 Side Chain (R1) | C-3 Side Chain (R2) | Representative MIC (µg/mL) |

| Cephalexin | Phenylglycyl | -CH₃ | 4-64[10] |

| Cefuroxime | Furyl(methoxyimino)acetyl | -OCONH₂ | 1-8[10] |

| Cefpodoxime | Aminothiazolyl(methoxyimino)acetyl | -CH₂-O-CH(CH₃)₂ | 0.125-8[10] |

| Cefepime | Aminothiazolyl(methoxyimino)acetyl | -CH₂-N⁺-methylpyrrolidine | ≤8 |

Table 3: SAR of Cephalosporins Against Pseudomonas aeruginosa (Gram-Negative)

| Cephalosporin | C-7 Side Chain (R1) | C-3 Side Chain (R2) | Representative MIC (µg/mL) |

| Ceftazidime | Aminothiazolyl(carboxypropoxyimino)acetyl | -CH₂-N⁺-pyridine | ≤8 |

| Cefepime | Aminothiazolyl(methoxyimino)acetyl | -CH₂-N⁺-methylpyrrolidine | ≤16 |

| Cefoselis | Aminothiazolyl(methoxyimino)acetyl | Quaternary ammonium | 0.25 to >256 |

| Ceftolozane | Aminothiazolyl(ethylcarboxybutoxyimino)acetyl | Pyrazolium | ≤4 |

Experimental Protocols

Accurate determination of antibacterial activity and stability is fundamental to SAR studies. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), are crucial.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a this compound derivative, based on CLSI guidelines.[7]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test this compound derivative

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Sterile 96-well U-bottom microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for suspension

-

Incubator (35°C ± 2°C)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound. b. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. c. Add 100 µL of the test compound at twice the desired highest final concentration to the wells in the first column. d. Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. e. Column 11 serves as the positive growth control (no drug), and Column 12 serves as the sterility control (no bacteria).

-

Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. After incubation, visually inspect the wells for turbidity or a pellet of bacterial growth. b. The MIC is the lowest concentration of the this compound derivative at which there is no visible growth.

Protocol: β-Lactamase Stability Assay

This protocol describes a colorimetric assay using the chromogenic cephalosporin nitrocefin to determine the stability of a this compound derivative against β-lactamase enzymes.

Objective: To measure the rate of hydrolysis of a test compound by a β-lactamase enzyme, indicating its stability.

Materials:

-

Test this compound derivative

-

Purified β-lactamase enzyme

-

Nitrocefin (chromogenic substrate)

-

Assay buffer (e.g., 100 mM PBS, pH 7.0)

-

Spectrophotometric multiwell plate reader

-

96-well clear, flat-bottom plates

Procedure:

-

Reagent Preparation: a. Prepare a working solution of nitrocefin (e.g., 0.5 mg/mL) in the assay buffer. The solution should be yellow. b. Prepare a solution of the purified β-lactamase enzyme in assay buffer. c. Prepare solutions of the test compound at various concentrations.

-

Assay Setup: a. To wells of a 96-well plate, add the assay buffer. b. Add the β-lactamase enzyme solution to the wells. c. For competitive inhibition assays, add the test compound to the wells and incubate briefly with the enzyme. d. To initiate the reaction, add the nitrocefin working solution to all wells.

-

Measurement: a. Immediately place the plate in a microplate reader. b. Measure the increase in absorbance at 490 nm over time (e.g., every minute for 30-60 minutes).[8] Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.[3]

-

Data Analysis: a. Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot. b. Compare the rate of nitrocefin hydrolysis in the presence and absence of the test compound. c. A significant reduction in the rate of hydrolysis indicates that the test compound is a stable inhibitor of the β-lactamase. The relative rate of hydrolysis of the test compound itself can also be measured directly if it has a suitable chromophore.

Signaling Pathway: Mechanism of Action

Conclusion

The structure-activity relationship of this compound derivatives is a well-established yet dynamic field. The C-7 acylamino side chain is the primary determinant of the antibacterial spectrum and β-lactamase stability, while the C-3 substituent governs the compound's pharmacokinetic profile. The continuous evolution of bacterial resistance necessitates ongoing research into novel this compound derivatives. By leveraging the foundational SAR principles outlined in this guide, researchers and drug development professionals can more effectively design next-generation cephalosporins with superior efficacy against multidrug-resistant pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2552. Comparative Pharmacodynamic Evaluation of Commonly Utilized, Oral, 1st - 3rd Generation Cephalosporins against S. aureus and E. coli in the Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. toku-e.com [toku-e.com]

A Comprehensive Guide to Preliminary Biocompatibility Assessment

Introduction

Preliminary biocompatibility studies are a critical initial step in the evaluation of any new material or compound intended for biomedical application. These studies provide essential data on how a substance interacts with biological systems at a cellular and systemic level. This guide outlines a framework for conducting these preliminary assessments, focusing on in vitro cytotoxicity, hemocompatibility, and initial in vivo local tissue response. Methodologies and assay principles are detailed to provide researchers, scientists, and drug development professionals with a thorough understanding of the core investigational workflow. While the term "cepham" in initial searches primarily identifies this compound Life Sciences, a supplier of assay kits, this document will detail the types of studies that would be necessary for a novel compound, herein hypothetically referred to as 'Compound X', using the principles behind assays such as those provided by this compound Life Sciences and other standard biocompatibility testing protocols.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are foundational to biocompatibility assessment, providing a rapid and cost-effective means to evaluate the potential for a substance to cause cell damage or death. These assays are typically performed on relevant cell lines, such as fibroblasts or specific organ-derived cells, depending on the intended application of the test material.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[1][2] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[1] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is directly proportional to the number of lysed cells.[1]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare various concentrations of Compound X in cell culture medium. Remove the existing medium from the wells and add 100 µL of the prepared Compound X dilutions. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control.

-

Incubation: Incubate the plate for a duration relevant to the intended exposure time of Compound X (e.g., 24, 48, or 72 hours).

-

Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.

-

LDH Reaction: Transfer 10-50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing the tetrazolium salt and diaphorase) to each well.

-

Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Determine the percentage of cytotoxicity using the following formula:

-

Cytotoxicity (%) = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100

-

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[3] This assay is based on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. The SRB assay is known for its good linearity and sensitivity.[3]

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the LDH assay.

-

Cell Fixation: After the incubation period, gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plate five times with slow-running tap water to remove the TCA. Allow the plate to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Measurement: Shake the plate for 5 minutes on a shaker and measure the absorbance at 510 nm.

Data Presentation: In Vitro Cytotoxicity

| Concentration of Compound X | % Cytotoxicity (LDH Assay) | % Cell Viability (SRB Assay) |

| 0 µg/mL (Control) | 0 ± 2.1 | 100 ± 4.5 |

| 10 µg/mL | 5.3 ± 1.8 | 95.2 ± 3.9 |

| 50 µg/mL | 15.8 ± 3.2 | 84.1 ± 5.1 |

| 100 µg/mL | 48.2 ± 4.5 | 51.7 ± 6.3 |

| 200 µg/mL | 89.7 ± 5.9 | 10.4 ± 2.8 |

Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow of in vitro cytotoxicity testing.

Hemocompatibility Testing

For any material that will come into contact with blood, hemocompatibility testing is mandatory.[4] These tests evaluate the effects of the material on blood components and are critical for predicting potential adverse reactions such as thrombosis or hemolysis.[4][5] Key aspects of hemocompatibility include thrombosis, coagulation, platelets, immunology (complement system), and hematology (hemolysis).[5][6]

Hemolysis Assay

The hemolysis assay determines the degree of red blood cell (RBC) lysis caused by a material. The ASTM F756 standard is a common protocol for this assessment.[7] It involves direct contact of the material with a blood suspension or using an extract of the material.[7]

-

Blood Collection: Obtain fresh human blood in tubes containing an anticoagulant (e.g., citrate).

-

Material Preparation: Prepare samples of Compound X (e.g., coated onto a surface) with defined surface areas.

-

Test Setup: Place the material samples in test tubes. Add diluted blood to each tube.

-

Controls: Use a negative control (e.g., polyethylene) and a positive control (water for 100% hemolysis).

-

Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis:

-

Hemolysis (%) = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

-

Data Presentation: Hemocompatibility

| Test Parameter | Compound X | Negative Control | Positive Control |

| Hemolysis (%) | 1.5 ± 0.3 | < 2 | > 5 |

| Prothrombin Time (PT) (sec) | 12.5 ± 0.8 | 12.2 ± 0.6 | - |

| Activated Partial Thromboplastin Time (aPTT) (sec) | 32.1 ± 1.5 | 31.5 ± 1.2 | - |

| Platelet Count (x10^9/L) | 250 ± 20 | 255 ± 18 | - |

| Complement Activation (SC5b-9 ng/mL) | 300 ± 45 | 280 ± 30 | > 1000 |

Workflow for Hemocompatibility Assessment

Caption: Workflow of hemocompatibility testing.

In Vivo Biocompatibility Studies

In vivo studies are essential for evaluating the local tissue response to a material in a living organism.[8] These studies can reveal complex biological responses, such as inflammation, fibrosis, and integration, which cannot be fully recapitulated by in vitro tests.[8] A common initial in vivo assessment is subcutaneous implantation in a rodent model.

Experimental Protocol: Subcutaneous Implantation (Rodent Model)

-

Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Material Sterilization: Sterilize the implant material (e.g., a disk coated with Compound X) using an appropriate method (e.g., ethylene oxide or gamma irradiation).

-

Implantation: Anesthetize the animal. Make a small incision on the dorsal side and create a subcutaneous pocket. Insert the sterile implant. Suture the incision.

-

Post-operative Care: Monitor the animals for signs of distress and provide appropriate post-operative care.

-

Explantation and Histology: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the implant along with the surrounding tissue.

-

Tissue Processing: Fix the tissue in 10% neutral buffered formalin, process, embed in paraffin, and section.

-

Histological Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize the cellular response. Other stains like Masson's trichrome can be used to assess fibrosis.

-

Analysis: A pathologist will score the local tissue response based on the presence of inflammatory cells (neutrophils, lymphocytes, macrophages), neovascularization, and fibrous capsule formation.

Data Presentation: In Vivo Local Tissue Response

| Time Point | Inflammatory Cell Infiltrate (Score 0-4) | Fibrous Capsule Thickness (µm) | Neovascularization (Score 0-4) |

| Compound X | |||

| 1 Week | 2.5 ± 0.5 | 80 ± 15 | 2.1 ± 0.4 |

| 4 Weeks | 1.2 ± 0.3 | 45 ± 10 | 1.5 ± 0.3 |

| 12 Weeks | 0.8 ± 0.2 | 30 ± 8 | 1.1 ± 0.2 |

| Control Material | |||

| 1 Week | 2.3 ± 0.4 | 75 ± 12 | 2.0 ± 0.5 |

| 4 Weeks | 1.1 ± 0.2 | 40 ± 9 | 1.4 ± 0.2 |

| 12 Weeks | 0.7 ± 0.1 | 28 ± 6 | 1.0 ± 0.1 |

Workflow for In Vivo Subcutaneous Implantation Study

Caption: Workflow of in vivo biocompatibility testing.

Illustrative Signaling Pathway: MAPK/ERK Pathway

The interaction of a biomaterial with cells can trigger a variety of intracellular signaling pathways that govern cellular responses like proliferation, differentiation, and apoptosis.[9][10] The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that is often investigated in the context of cellular responses to external stimuli.[9][10] The diagram below illustrates a simplified representation of the MAPK/ERK pathway, which could be activated by a ligand binding to a receptor tyrosine kinase (RTK) on the cell surface. This is a generalized pathway and its activation by a specific compound would require experimental validation.

Caption: Simplified MAPK/ERK signaling pathway.

References

- 1. cephamls.com [cephamls.com]

- 2. cephamls.com [cephamls.com]

- 3. cephamls.com [cephamls.com]

- 4. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nelsonlabs.com [nelsonlabs.com]

- 8. In Vivo Evaluation of the Biocompatibility of Biomaterial Device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

Theoretical Insights into Cepham Ring Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cepham ring, a core structural motif of cephalosporin antibiotics, is a cornerstone of antibacterial therapy. Its inherent reactivity, largely dictated by the strained β-lactam ring, is crucial for its mechanism of action but also presents challenges in terms of chemical stability and degradation. This technical guide delves into the theoretical studies that have elucidated the factors governing the stability of the this compound ring, providing a molecular-level understanding to aid in the design and development of more robust and effective cephalosporin derivatives.

Electronic Structure and Intrinsic Stability of the this compound Nucleus

Theoretical studies, employing a range of computational methods from semi-empirical to high-level ab initio and density functional theory (DFT), have been instrumental in dissecting the electronic and geometric features that contribute to the this compound ring's reactivity.

Ring Strain and Geometry

The fusion of the four-membered β-lactam ring with the six-membered dihydrothiazine ring creates significant ring strain, a key determinant of the molecule's susceptibility to nucleophilic attack. Computational models have quantified this strain and detailed the precise geometric distortions of the this compound nucleus.

Table 1: Calculated Geometric Parameters of the this compound Ring from a DFT Study

| Parameter | Ground State | Transition State (Hydrolysis) |

| C7-N4 Bond Length (Å) | 1.38 | 1.45 |

| C8=O9 Bond Length (Å) | 1.21 | 1.30 |

| C7-N4-C6 Angle (°) | 91.5 | 88.2 |

| Sum of angles at N4 | ~330° | ~300° |

Note: These are representative values and can vary depending on the specific cephalosporin and computational method.

The pyramidal nature of the β-lactam nitrogen (N4), deviating from the planar geometry of a typical amide, reduces amide resonance and increases the electrophilicity of the carbonyl carbon (C8), rendering it more susceptible to nucleophilic attack.

Conformational Analysis

The dihydrothiazine ring of the this compound nucleus can adopt different conformations, with theoretical calculations identifying two primary low-energy forms: the "S1-up" and "C2-up" conformations. DFT, Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) calculations have shown the S1-up conformation to be the more stable. The energy barrier for interconversion is relatively low, calculated to be around 7 kcal/mol, suggesting that the ring is flexible and can adopt different conformations, which may be crucial for its interaction with biological targets.[1]

Influence of Substituents on this compound Ring Stability

The nature of the substituents at the C3 and C7 positions of the this compound ring profoundly influences its stability and reactivity. Theoretical studies have provided a rational basis for understanding these substituent effects.

C3 Substituents

The substituent at the C3 position plays a critical role in modulating the reactivity of the β-lactam ring through electronic effects. Molecular orbital calculations, such as CNDO/2, have demonstrated a correlation between the charge distribution in the β-lactam carbonyl group and the rate of alkaline hydrolysis.[2] Electron-withdrawing groups at C3 can enhance the electrophilicity of the β-lactam carbonyl carbon, thereby increasing the rate of hydrolysis. Furthermore, the polarity of the C3-C4 double bond has been shown to be a key factor, with a direct relationship confirmed between the rate of β-lactam ring opening and the difference in 13C NMR chemical shifts of these atoms.[3] The ability of the C3' substituent to act as a good leaving group can also significantly activate the β-lactam ring towards nucleophilic attack by stabilizing the transition state.[4][5]

C7 Substituents

While the C7 side chain is primarily responsible for the antibacterial spectrum and interaction with penicillin-binding proteins (PBPs), it can also influence the stability of the this compound ring. In most cases, the nature of the C7 acylamino side chain has a minor influence on the intrinsic reactivity of the β-lactam.[3] However, the presence of a nucleophilic group, such as an amino group, in the C7 side chain can lead to intramolecular aminolysis, significantly increasing the degradation rate.[3][6]

Degradation Pathways of the this compound Ring: A Theoretical Perspective

Computational studies have been pivotal in elucidating the complex degradation pathways of cephalosporins under various conditions. These studies provide detailed mechanistic insights that are often difficult to obtain through experimental methods alone.

Hydrolysis

The primary degradation pathway for cephalosporins in aqueous solution is the hydrolysis of the β-lactam ring. DFT calculations have been employed to map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy. The mechanism typically involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the β-lactam ring.

A computational study on the hydrolysis of ceftriaxone combined experimental data with DFT calculations to propose a detailed degradation pathway.[7] This study utilized calculations of bond dissociation energies and Fukui functions to understand the molecule's susceptibility to radical attack and to identify the most likely sites for degradation.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. arcjournals.org [arcjournals.org]

- 7. A Hierarchy of Homodesmotic Reactions for Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of the Cepham Nucleus: A Detailed Protocol for Laboratory-Scale Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cepham nucleus, a bicyclic heteroatomic ring system consisting of a β-lactam ring fused to a six-membered dihydrothiazine ring, forms the fundamental scaffold of cephalosporin antibiotics. These antibiotics are a cornerstone in the treatment of bacterial infections. Understanding the synthesis of the core this compound structure is crucial for the development of novel cephalosporin derivatives with improved efficacy and resistance profiles. This document provides a detailed protocol for the laboratory-scale chemical synthesis of the unsubstituted this compound nucleus, 5-thia-1-azabicyclo[4.2.0]octan-8-one. The synthesis is a multi-step process involving the formation of a key dihydrothiazine intermediate followed by β-lactam ring closure.

Overall Synthesis Pathway

The synthesis of the this compound nucleus proceeds through a three-step sequence starting from readily available precursors. The key strategic elements involve the initial construction of the dihydrothiazine ring, followed by the crucial intramolecular cyclization to form the strained β-lactam ring.